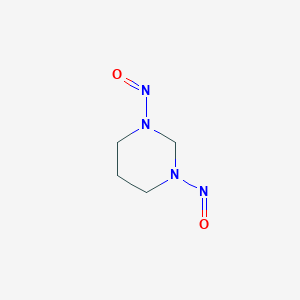

Di(N-nitroso)-perhydropyrimidine

Vue d'ensemble

Description

N-nitroso compounds are characterized by a unique nitrogen–oxygen combination located next to a carbon backbone, which confers them a unique ambiphilic and high reactivity towards nucleophilic, electrophilic but also radical species .

Synthesis Analysis

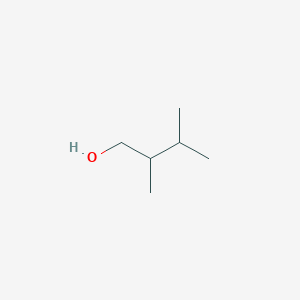

N-nitroso compounds can be synthesized from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . A novel N-oxygenase SaRohS harboring higher catalytic capability of transformation 2-aminoimidazole to azomycin was characterized from Saccharothrix sp .Molecular Structure Analysis

The analysis method for nine N-nitrosamines based on ultra-high performance liquid chromatography combined with high-resolution, accurate-mass (HRAM) mass spectrometry is presented .Chemical Reactions Analysis

NDSRIs are primarily associated with reactions occurring in the drug product which brings particular complexity. This paper explores the current technical knowledge surrounding the formation of these impurities, including the risk factors, reaction conditions, and potential mitigation strategies .Physical and Chemical Properties Analysis

Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations .Applications De Recherche Scientifique

Carcinogenicity Studies

Di(N-nitroso)-perhydropyrimidine (DNPP) has been studied for its carcinogenic effects. In one study, DNPP induced tumors of the esophagus and possibly the liver in rats after intraperitoneal application (Bertram et al., 1979). Another research demonstrated a dose-related reduction in survival times and induced squamous-cell carcinomas of the paranasal sinus in rats treated with DNPP (Habs et al., 1983).

Chemical Synthesis and Catalysis

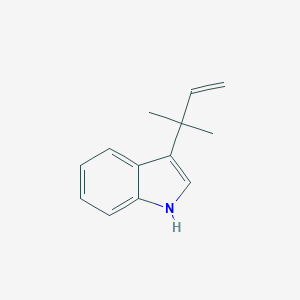

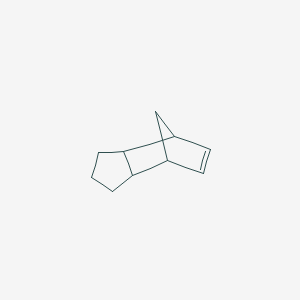

DNPP is involved in the nitroso Diels-Alder (NDA) reaction, an effective strategy for synthesizing 3,6-dihydro-1,2-oxazines and 1-amino-4-hydroxy-2-ene derivatives. This reaction has been used in the formal syntheses of conduramine A-1 and narciclasine, showing high yields and selectivities (Maji & Yamamoto, 2015).

DNA Replication and Repair Studies

Research has also explored the involvement of DNA polymerase alpha in DNA replication and repair processes, where DNPP analogs were used as part of the experimental methodology (Berger et al., 1979).

Molecular Docking and Inhibitor Studies

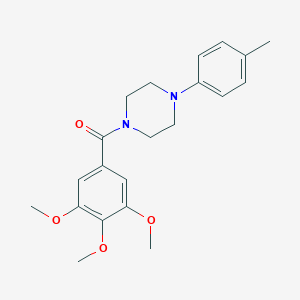

DNPP-based compounds are studied for their inhibitory effects on human mitotic kinesin Eg5, a potential target for cancer therapy. This research involves synthesizing and optimizing novel dihydropyrimidines using in vitro and docking techniques (Prokopcová et al., 2010).

Biochemical Applications

DNPP derivatives have been studied in biochemical contexts, such as the investigation of sulfhydryl groups in tissues and their interaction with various compounds (Ellman, 1959).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1,3-dinitroso-1,3-diazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPJZBZNGPDBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CN(C1)N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021009 | |

| Record name | di(N-Nitroso)-perhydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15973-99-6 | |

| Record name | Di(N-nitroso)-perhydropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015973996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | di(N-Nitroso)-perhydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.